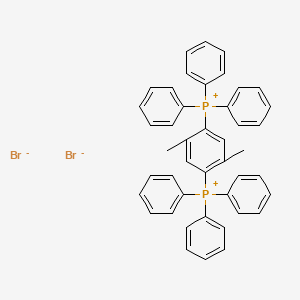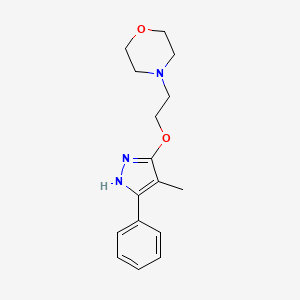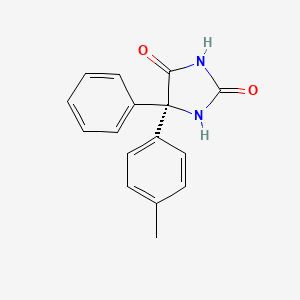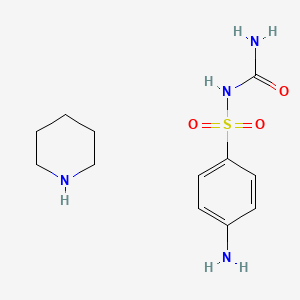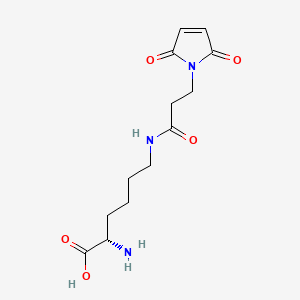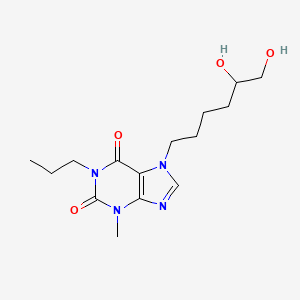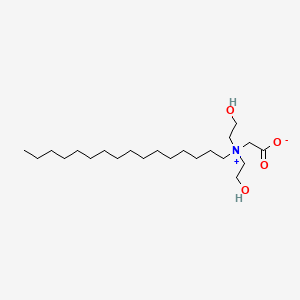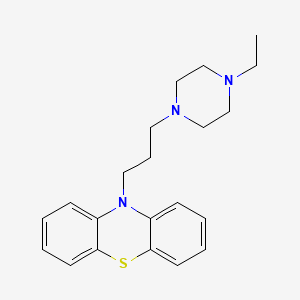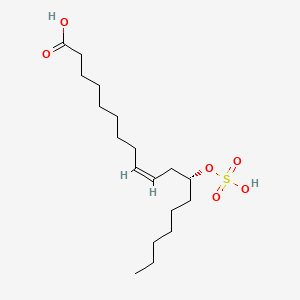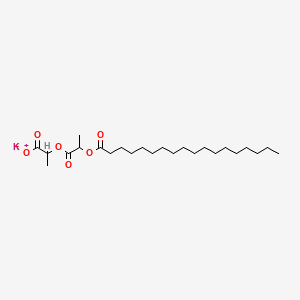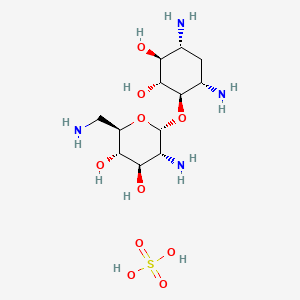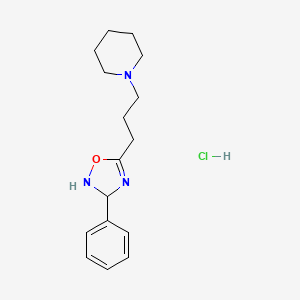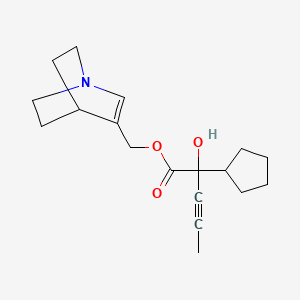
2-(3-(1,3-Diethyl-1,3-dihydro-5-(trifluoromethyl)-2H-benzimidazol-2-ylidene)-1-propenyl)-1,3-diethyl-5-(trifluoromethyl)-1H-benzimidazolium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 245-580-8, also known as 4,4’-Isopropylidenediphenol or Bisphenol A, is a chemical compound with the molecular formula C15H16O2. It is a significant industrial chemical used primarily in the production of polycarbonate plastics and epoxy resins. These materials are widely used in various applications, including consumer goods, medical devices, and coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bisphenol A is typically synthesized through the condensation reaction of phenol with acetone. The reaction is catalyzed by an acid, such as hydrochloric acid or sulfuric acid. The process involves the following steps:
Mixing phenol and acetone: The reactants are mixed in a molar ratio of approximately 2:1 (phenol:acetone).
Catalysis: An acid catalyst is added to the mixture to facilitate the reaction.
Condensation Reaction: The mixture is heated to around 60-70°C, allowing the condensation reaction to occur, forming Bisphenol A and water as a byproduct.
Purification: The crude product is purified through crystallization or distillation to obtain high-purity Bisphenol A.
Industrial Production Methods
In industrial settings, the production of Bisphenol A follows a similar process but on a larger scale. Continuous processes are often employed to enhance efficiency and yield. The reaction conditions are carefully controlled to optimize the production rate and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Bisphenol A undergoes various chemical reactions, including:
Oxidation: Bisphenol A can be oxidized to form Bisphenol A quinone.
Reduction: Reduction reactions can convert Bisphenol A to its corresponding alcohols.
Substitution: Bisphenol A can undergo electrophilic aromatic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Bisphenol A quinone.
Reduction: Bisphenol A alcohols.
Substitution: Halogenated or nitrated derivatives of Bisphenol A.
Scientific Research Applications
Bisphenol A has numerous applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polycarbonate plastics and epoxy resins.
Biology: Studied for its endocrine-disrupting properties and effects on biological systems.
Medicine: Investigated for its potential impact on human health, particularly in relation to hormonal regulation.
Industry: Widely used in the production of consumer goods, medical devices, and coatings due to its durability and versatility.
Mechanism of Action
Bisphenol A exerts its effects primarily through interaction with estrogen receptors. It mimics the structure of natural estrogen, allowing it to bind to estrogen receptors and activate or inhibit their signaling pathways. This interaction can disrupt normal hormonal balance and lead to various biological effects, including altered reproductive function and developmental processes.
Comparison with Similar Compounds
Similar Compounds
Bisphenol S (BPS): Similar structure but with a sulfone group instead of an isopropylidene group.
Bisphenol F (BPF): Similar structure but with a methylene group instead of an isopropylidene group.
Uniqueness of Bisphenol A
Bisphenol A is unique due to its widespread use and significant impact on both industrial applications and human health. Its ability to mimic estrogen and disrupt endocrine function has led to extensive research and regulatory scrutiny. Unlike its analogs, Bisphenol A has been the subject of numerous studies investigating its potential health risks and environmental impact.
Properties
CAS No. |
23313-92-0 |
|---|---|
Molecular Formula |
C27H29F6N4+ |
Molecular Weight |
523.5 g/mol |
IUPAC Name |
(2E)-2-[(E)-3-[1,3-diethyl-5-(trifluoromethyl)benzimidazol-1-ium-2-yl]prop-2-enylidene]-1,3-diethyl-5-(trifluoromethyl)benzimidazole |
InChI |
InChI=1S/C27H29F6N4/c1-5-34-20-14-12-18(26(28,29)30)16-22(20)36(7-3)24(34)10-9-11-25-35(6-2)21-15-13-19(27(31,32)33)17-23(21)37(25)8-4/h9-17H,5-8H2,1-4H3/q+1 |
InChI Key |
YDTSDZYAUXWEEV-UHFFFAOYSA-N |
Isomeric SMILES |
CCN\1C2=C(C=C(C=C2)C(F)(F)F)N(/C1=C/C=C/C3=[N+](C4=C(N3CC)C=C(C=C4)C(F)(F)F)CC)CC |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(F)(F)F)N(C1=CC=CC3=[N+](C4=C(N3CC)C=C(C=C4)C(F)(F)F)CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


